4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide
Overview
Description
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the benzamide family of compounds and has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, studies have shown that the compound may exert its therapeutic effects by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to exhibit anti-tumor properties by inhibiting the activity of certain enzymes involved in tumor growth. Additionally, the compound has been shown to exhibit anti-oxidant properties, which may contribute to its potential use in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide in lab experiments is its high purity and yield. The synthesis method has been optimized to yield a high purity and high yield of the compound, which makes it ideal for use in various experiments. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide. One potential direction is the further study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use in the treatment of various cancers. Additionally, the compound may have potential use in the treatment of various inflammatory diseases. Further studies are needed to fully understand the potential therapeutic properties of this compound.
Scientific Research Applications
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-15(20-18-19-9-10-25-18)11-5-7-12(8-6-11)21-16(23)13-3-1-2-4-14(13)17(21)24/h5-10,13-14H,1-4H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFAQARNZQUDPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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